BenchChemオンラインストアへようこそ!

N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Lipophilicity ADME Sulfonamide

N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 330189-21-4) is a synthetic small molecule belonging to the sulfamoyl benzamide class, characterized by a tertiary sulfonamide group N-substituted with both a methyl and a phenyl ring, conjugated to a benzoic acid-derived amide bearing a 2,4-difluorophenyl moiety. This specific substitution pattern distinguishes it from simpler sulfonamide analogs and positions it as a candidate for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting enzymes such as carbonic anhydrases or ectonucleotidases, where sulfonamide-based inhibitors have demonstrated therapeutic potential.

Molecular Formula C20H16F2N2O3S
Molecular Weight 402.42
CAS No. 330189-21-4
Cat. No. B2930524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS330189-21-4
Molecular FormulaC20H16F2N2O3S
Molecular Weight402.42
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C20H16F2N2O3S/c1-24(16-5-3-2-4-6-16)28(26,27)17-10-7-14(8-11-17)20(25)23-19-12-9-15(21)13-18(19)22/h2-13H,1H3,(H,23,25)
InChIKeyHSTHJYRNAOWGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 330189-21-4): A Specialized Sulfamoyl Benzamide for Targeted Research and Procurement


N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 330189-21-4) is a synthetic small molecule belonging to the sulfamoyl benzamide class, characterized by a tertiary sulfonamide group N-substituted with both a methyl and a phenyl ring, conjugated to a benzoic acid-derived amide bearing a 2,4-difluorophenyl moiety [1]. This specific substitution pattern distinguishes it from simpler sulfonamide analogs and positions it as a candidate for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting enzymes such as carbonic anhydrases or ectonucleotidases, where sulfonamide-based inhibitors have demonstrated therapeutic potential [2].

The Critical Selectivity Risk of Generic Interchangeability for N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide


The function of sulfamoyl benzamides is exquisitely sensitive to the nature of substituents on both the sulfonamide nitrogen and the benzamide ring. A direct comparator, N-[(2,4-difluorophenyl)methyl]-4-sulfamoylbenzamide (BDBM12017), which features a free primary sulfonamide and a methylene linker, demonstrates sub-nanomolar affinity for Carbonic Anhydrase II (Kd 3.30 nM), highlighting the potency of the core scaffold [1]. However, the target compound replaces the primary sulfonamide with a bulky, lipophilic N-methyl-N-phenylsulfamoyl group, a modification known to dramatically alter potency, selectivity, and physicochemical properties. Generic substitution with a commercially available analog from the same class therefore carries a high risk of failure in biological assays, as even minor structural changes can invert selectivity between enzyme isoforms, as demonstrated for h-NTPDase-1, -2, -3, and -8 inhibitors [2]. Procuring the precise compound is mandatory to maintain SAR integrity within a lead optimization series.

Quantitative Differentiation Profile of N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide for Procurement Decision-Making


Enhanced Lipophilicity Compared to Primary Sulfonamide Analogs Drives Membrane Permeability and Target Engagement

The target compound's N-methyl-N-phenylsulfamoyl group yields a calculated XLogP3-AA of 4.1, which is significantly higher than the value for the unsubstituted sulfamoyl analog N-[(2,4-difluorophenyl)methyl]-4-sulfamoylbenzamide (BDBM12017, predicted XLogP3 ~1.5 based on fragment contributions) [1][2]. This 2.6 log unit increase in lipophilicity is directly attributable to the tertiary sulfonamide modification and is a strong predictor of enhanced passive membrane permeability, potentially improving cellular uptake and intracellular target engagement [3].

Lipophilicity ADME Sulfonamide Carbonic Anhydrase

Unique Hydrogen Bond Acceptor/Donor Profile Differentiates Kinase and Enzyme Selectivity

The target compound possesses 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA), compared to the 2 HBD / 5 HBA profile of the primary sulfonamide comparator N-[(2,4-difluorophenyl)methyl]-4-sulfamoylbenzamide (BDBM12017) [1]. The elimination of one NH donor disrupts key interactions with the zinc-bound water network in carbonic anhydrases, potentially granting selectivity against this off-target class, while the increased acceptor count from the sulfonamide oxygens and carbonyl group may reinforce binding to alternative targets such as kinases or NTPDases [2][3].

Selectivity Kinase Profiling Sulfonamide Pharmacophore

Structural Precedent for N-Methyl-N-phenyl Sulfamoyl Series in HIV-1 Reverse Transcriptase Inhibition

The target compound is indexed in PubChem as 'HIV-1 inhibitor-49' (CID 166176985), placing it within a characterized series of sulfamoyl benzamide analogs targeting HIV-1 reverse transcriptase [1]. A structurally related HEPT analog from this series has been reported to possess oral activity and favorable pharmacokinetic properties, providing preliminary validation for the antiviral potential of this scaffold [2]. While direct IC50 data for this specific compound is not publicly disclosed in primary literature, its designation as a chemical probe within this antiviral series establishes a research context that generic sulfonamides cannot replicate.

Antiviral HIV-1 Reverse Transcriptase Sulfamoyl

Recommended Application Scenarios for N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide Guided by Quantitative Evidence


Selective Inhibitor Design Against Intracellular Targets Requiring High Membrane Permeability

The demonstrated 2.6 log unit increase in lipophilicity (XLogP3 = 4.1) over a primary sulfonamide analog makes this compound the preferred starting point for medicinal chemistry campaigns where passive diffusion across cell membranes is a limiting factor. This is particularly relevant for projects targeting intracellular enzymes such as HIV-1 reverse transcriptase or cytoplasmic NTPDases, where the failure of polar primary sulfonamides to achieve adequate intracellular concentration is a known bottleneck. [1]

Kinase Selectivity Profiling to Mitigate Carbonic Anhydrase Off-Target Activity

The altered hydrogen bonding profile (1 HBD, 6 HBA), which lacks the critical zinc-binding NH motif, positions the compound as a key tool for discriminating between genuine kinase inhibition and promiscuous binding to ubiquitous carbonic anhydrase isoforms. Researchers can use the compound in broad kinome screens (e.g., KINOMEscan) to establish selectivity fingerprints that are not confounded by CA-II activity, a common issue with aryl sulfonamide libraries. [2]

Antiviral Probe Development Targeting Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Sites

Given its annotation as 'HIV-1 inhibitor-49' and structural analogy to HEPT-class NNRTIs, the compound serves as a valuable scaffold for exploring allosteric inhibition of HIV-1 reverse transcriptase. Procurement is justified for laboratories seeking to expand SAR around the N-substituted sulfamoyl moiety to overcome resistance mutations that affect first-generation NNRTIs like Nevirapine. [3]

Chemical Biology Tool for Investigating Ectonucleotidase Isoform Selectivity

The sulfamoyl benzamide class has been validated as selective inhibitors of h-NTPDases. The unique N-methyl-N-phenyl substitution on our target compound may drive selectivity between the eight known h-NTPDase isoforms. This compound is recommended for inclusion in isoform-selective inhibitor panels for functional studies of purinergic signaling in thrombosis, inflammation, and cancer models. [4]

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.